Structural and Molecular Weight Differentiation for In Silico Screening
3-Hydroxy-5-nitropyridin-2(1H)-one possesses a molecular weight of 156.10 g/mol, which is higher than that of its des-hydroxy analog, 5-nitropyridin-2(1H)-one (MW 140.10 g/mol), and its regioisomer, 2-hydroxy-5-nitropyridine (MW 140.10 g/mol) [1]. This increased molecular weight, combined with a higher polar surface area (calculated as 95.9 Ų vs. 83.6 Ų for 5-nitropyridin-2(1H)-one), directly impacts the compound's calculated LogP and, consequently, its predicted membrane permeability .
| Evidence Dimension | Molecular Weight (MW) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | MW: 156.10 g/mol; TPSA: 95.9 Ų |
| Comparator Or Baseline | 5-Nitropyridin-2(1H)-one: MW 140.10 g/mol, TPSA 83.6 Ų; 2-Hydroxy-5-nitropyridine: MW 140.10 g/mol |
| Quantified Difference | MW: +16.0 g/mol vs. both comparators; TPSA: +12.3 Ų vs. 5-nitropyridin-2(1H)-one |
| Conditions | Calculated properties using standard molecular descriptors |
Why This Matters
These differences are critical for in silico screening and library design, where precise molecular properties dictate the predicted ADME profile and off-target liability assessment.
- [1] PubChem. (n.d.). 3-Hydroxy-5-nitropyridin-2(1H)-one. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
